molecular formula C18H15N3O3 B11421307 N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11421307
M. Wt: 321.3 g/mol
InChI Key: YHTFAKPZRJYQCT-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenyl group, a methoxyphenyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyanophenyl group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with a suitable nucleophile.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The cyanophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring and the functional groups attached to it can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-thiazole-5-carboxamide

Uniqueness

N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of both cyanophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. The combination of these groups with the oxazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-23-15-4-2-3-13(9-15)16-10-17(24-21-16)18(22)20-14-7-5-12(11-19)6-8-14/h2-9,17H,10H2,1H3,(H,20,22)

InChI Key

YHTFAKPZRJYQCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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